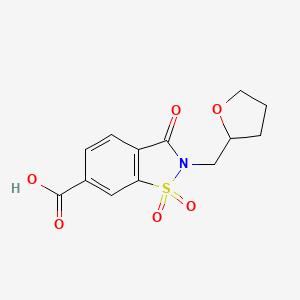![molecular formula C7H4N3NaO3 B1416952 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate de sodium CAS No. 1803584-61-3](/img/structure/B1416952.png)
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate de sodium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of materials with unique photophysical properties
Mécanisme D'action
Target of Action
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the Pyrazolo[1,5-a]pyrimidine (PP) family . PP derivatives are known to have a high impact in medicinal chemistry . .
Mode of Action
Pp derivatives have been shown to exhibit significant pharmacological properties, including anticancer potential and enzymatic inhibitory activity .
Biochemical Pathways
Some pp derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Orientations Futures
Pyrazolo[1,5-a]pyrimidines have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their neuroprotective and anti-inflammatory activity . The development of new synthetic routes and applications for these compounds is an important area of organic chemistry .
Analyse Biochimique
Biochemical Properties
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been identified as a potential inhibitor of certain enzymes, which can modulate biochemical pathways. For instance, it interacts with enzymes involved in inflammatory responses, potentially inhibiting their activity and thus reducing inflammation . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate signaling pathways that are crucial for cell proliferation and survival . It can also affect the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, which can lead to changes in biochemical pathways . This compound can also interact with DNA and RNA, potentially affecting gene expression by modulating transcription and translation processes. Additionally, it can influence protein-protein interactions, thereby altering the function of protein complexes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH. Long-term exposure to this compound in cell cultures has been observed to cause gradual changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering the levels of various metabolites . For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production. Additionally, this compound can affect the overall metabolic flux, leading to changes in the balance of metabolic intermediates.
Transport and Distribution
Within cells and tissues, Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and effectiveness, as it may need to reach specific sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is crucial for its function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic processes. The precise localization of this compound can determine its impact on cellular activities and its potential as a therapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. This reaction is facilitated by the presence of a base, such as sodium hydroxide, which promotes the formation of the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Reduction: Formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine: The parent compound with similar biological activities.
Tetrahydropyrazolo[1,5-a]pyrimidine: Reduced form with different chemical properties.
7-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxylate: Oxidized derivative with distinct reactivity
Uniqueness: Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylate groups enable diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
sodium;hydroxy-(7-oxopyrazolo[1,5-a]pyrimidin-6-ylidene)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3.Na/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6;/h1-3,12-13H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUQSFZHCCIRRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(O)[O-])C(=O)N2N=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)
![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)

![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)
amine](/img/structure/B1416882.png)



![Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B1416888.png)
amine](/img/structure/B1416889.png)


![5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine](/img/structure/B1416892.png)
